

"Pyrimidine-4-carbaldehyde" chemical properties and reactivity

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Compound of Interest

Compound Name: **Pyrimidine-4-carbaldehyde**

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An In-Depth Technical Guide to **Pyrimidine-4-carbaldehyde**: Properties, Reactivity, and Applications in Synthetic Chemistry

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic aldehydes serve as indispensable building blocks for the synthesis of complex molecular architectures. Among these, **pyrimidine-4-carbaldehyde** stands out as a particularly versatile reagent. The pyrimidine core, a fundamental component of nucleobases like cytosine, thymine, and uracil, imparts unique electronic properties and hydrogen bonding capabilities to its derivatives, making it a privileged scaffold in drug discovery.^{[1][2][3]} This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of **pyrimidine-4-carbaldehyde**, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices and present field-proven insights to empower your synthetic strategies.

Core Properties of Pyrimidine-4-carbaldehyde

Pyrimidine-4-carbaldehyde is a yellow crystalline solid or a colorless to light yellow liquid, characterized by a pyrimidine ring substituted with a carboxaldehyde group at the 4-position.^[1] This structure is the foundation of its chemical behavior, combining the electrophilic nature of the aldehyde with the electron-deficient character of the diazone ring system.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and spectroscopic properties is paramount for its effective use in synthesis and for the accurate characterization of its reaction products.

Table 1: Physicochemical Properties of **Pyrimidine-4-carbaldehyde**

Property	Value	Source(s)
CAS Number	2435-50-9	[4]
Molecular Formula	C ₅ H ₄ N ₂ O	[4]
Molecular Weight	108.1 g/mol	[4]
Appearance	Yellow crystalline solid / Colorless to light yellow liquid	[1]
Boiling Point	225.3 °C at 760 mmHg	[4]
pKa	-0.14 ± 0.10 (Predicted)	[1]
Solubility	Soluble in organic solvents, limited solubility in water	[1]

Table 2: Key Spectroscopic Data for **Pyrimidine-4-carbaldehyde**

Spectroscopy	Characteristic Peaks / Shifts	Source(s)
¹ H-NMR	Signals corresponding to the aldehyde proton (CH=O) and aromatic protons on the pyrimidine ring.	[5]
¹³ C-NMR	Resonances for the carbonyl carbon (C=O) and the carbons of the pyrimidine ring.	[5]
IR Spectroscopy	Strong absorption band for the C=O stretch of the aldehyde group; bands for C=N and C-H stretching of the aromatic ring.	[5][6]
Mass Spectrometry	Molecular ion peak corresponding to the compound's molecular weight.	[7]

Synthesis of Pyrimidine-4-carbaldehyde

The most common laboratory-scale synthesis involves the oxidation of the corresponding methyl-substituted precursor, 4-methylpyrimidine. Selenium dioxide (SeO_2) is a frequently employed oxidizing agent for this transformation.

Detailed Protocol: Oxidation of 4-Methylpyrimidine

This protocol describes a representative synthesis of **pyrimidine-4-carbaldehyde**.

Step 1: Reagent Setup

- In a round-bottom flask equipped with a reflux condenser, add 4-methylpyrimidine (1.0 eq.).
- Add dioxane as the solvent.
- To this solution, carefully add selenium dioxide (1.0 eq.).

Step 2: Reaction Execution

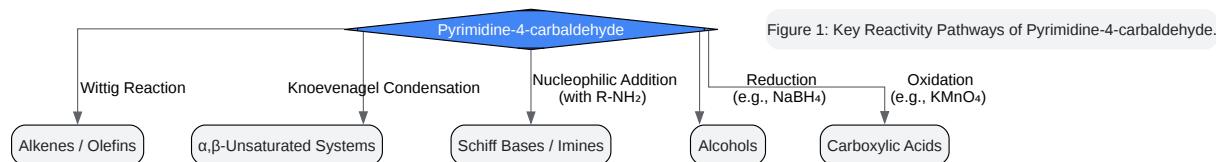
- Heat the reaction mixture to 100 °C.[8]
- Maintain this temperature and stir for approximately 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
- Scientist's Note: Selenium dioxide is a specific oxidizing agent for benzylic C-H bonds. The pyrimidine ring activates the adjacent methyl group, making it susceptible to this oxidation. The reaction is typically run under an inert atmosphere to prevent side reactions.

Step 3: Workup and Purification

- After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.[8]
- Filter the mixture through a pad of Celite to remove the selenium byproduct.[8]
- Wash the filter cake with a suitable organic solvent (e.g., ethyl acetate).[8]
- Combine the filtrates and concentrate them under reduced pressure.
- The crude product, often a dark oil, can be purified using column chromatography on silica gel to yield pure **pyrimidine-4-carbaldehyde**.[8]

Chemical Reactivity and Synthetic Utility

The reactivity of **pyrimidine-4-carbaldehyde** is dominated by the electrophilic aldehyde group, which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.



[Click to download full resolution via product page](#)Figure 1: Key Reactivity Pathways of **Pyrimidine-4-carbaldehyde**.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for forming α,β -unsaturated products by reacting an aldehyde with an active methylene compound.[9] This reaction is exceptionally valuable in drug discovery for synthesizing conjugated systems that often exhibit potent biological activity.[10]

- Mechanism Insight: The reaction is typically catalyzed by a weak base (e.g., piperidine, triethylamine), which deprotonates the active methylene compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of **pyrimidine-4-carbaldehyde**. A subsequent dehydration step yields the stable, conjugated product. The choice of a mild base is critical to prevent the self-condensation of the aldehyde.[9]

Figure 2: Experimental Workflow for Knoevenagel Condensation.

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Figure 2: Experimental Workflow for Knoevenagel Condensation.

Protocol: Synthesis of 2-(Pyridin-4-ylmethylene)malononitrile

This protocol is adapted from a facile, catalyst-free approach, demonstrating the inherent reactivity of the pyridine/pyrimidine system.[11]

Step 1: Reaction Setup

- In a suitable flask, combine **pyrimidine-4-carbaldehyde** (1 mmol) and malononitrile (1 mmol).

- Add a minimal amount of a solvent like ethanol or even water. Some reactions can proceed solvent-free.[11]

Step 2: Reaction Execution

- Stir the mixture at room temperature. The pyridine/pyrimidine ring itself can possess a dual activity, sometimes negating the need for an external catalyst.[11]
- Monitor the reaction by TLC until the starting aldehyde is consumed. The reaction is often rapid.

Step 3: Product Isolation

- If a precipitate forms, collect the solid product by filtration.
- Wash the solid with a cold solvent (e.g., a 50:50 water:ethanol mixture) to remove any unreacted starting materials.[11]
- Dry the product under vacuum. The yield is typically high (90-95%).[11]

Wittig Reaction

The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes and phosphorus ylides.[12][13] Its high functional group tolerance and predictable regioselectivity make it a favored tool in complex molecule synthesis.

- Mechanism Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate. This intermediate then collapses to form the alkene and a highly stable triphenylphosphine oxide byproduct, which is the thermodynamic driving force of the reaction.[12][14] The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide; stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene.[12]

Protocol: General Procedure for Wittig Olefination

Step 1: Ylide Generation

- In a flame-dried, two-neck flask under an inert atmosphere (e.g., Nitrogen), suspend the appropriate phosphonium salt (1.1 eq.) in an anhydrous solvent (e.g., THF or Dichloromethane).
- Cool the suspension in an ice bath.
- Add a strong base (e.g., n-BuLi, NaH, or NaOH) dropwise to generate the colored ylide.[14]
- Scientist's Note: The choice of base and solvent is critical. For non-stabilized ylides, strong, non-nucleophilic bases like n-BuLi in an aprotic solvent like THF are required. For stabilized ylides, milder bases like sodium hydroxide can be sufficient, sometimes even in aqueous or biphasic systems, aligning with green chemistry principles.[15]

Step 2: Reaction with Aldehyde

- While maintaining the cold temperature, add a solution of **pyrimidine-4-carbaldehyde** (1.0 eq.) in the same anhydrous solvent dropwise to the ylide solution.
- Allow the reaction to warm to room temperature and stir for several hours until TLC analysis shows complete consumption of the aldehyde.

Step 3: Workup and Purification

- Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Other Key Reactions

- Nucleophilic Substitution (SNAr): In pyrimidine rings bearing leaving groups (like chlorine), the aldehyde group can influence the regioselectivity of Nucleophilic Aromatic Substitution

(SNAr) reactions.[\[16\]](#) This allows for the sequential and controlled introduction of various nucleophiles.

- Reduction: The aldehyde can be selectively reduced to a primary alcohol (pyrimidine-4-ylmethanol) using mild reducing agents like sodium borohydride (NaBH_4). This transformation is key for creating flexible linkers in drug molecules.
- Oxidation: Treatment with common oxidizing agents, such as potassium permanganate (KMnO_4), will convert the aldehyde to the corresponding pyrimidine-4-carboxylic acid, another valuable synthetic intermediate.[\[17\]](#)

Applications in Drug Discovery and Development

The pyrimidine scaffold is a cornerstone of many approved drugs, and **pyrimidine-4-carbaldehyde** serves as a key entry point for creating novel derivatives.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its derivatives have shown a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[\[1\]](#)[\[18\]](#)

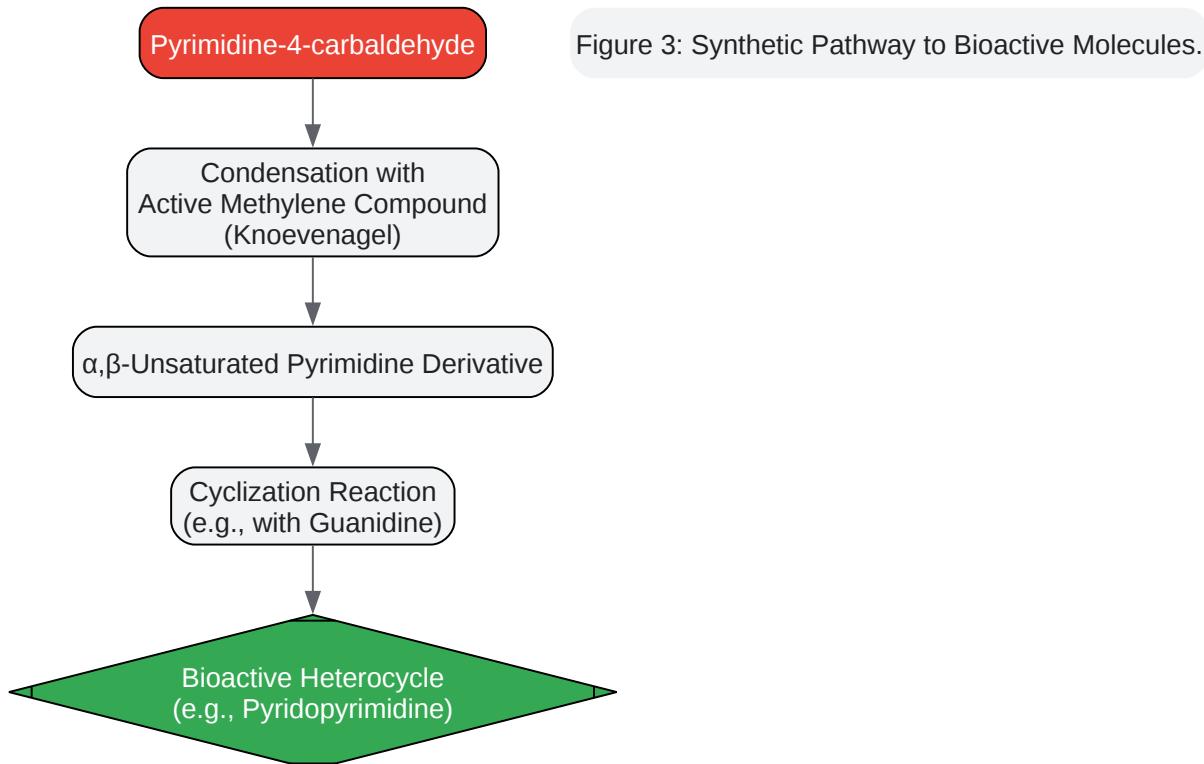


Figure 3: Synthetic Pathway to Bioactive Molecules.

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Figure 3: Synthetic Pathway to Bioactive Molecules.

- Anticancer Agents: The Knoevenagel condensation products of **pyrimidine-4-carbaldehyde** are frequently explored as anticancer agents.[10] The resulting α,β -unsaturated system can act as a Michaelis acceptor, covalently binding to biological targets like kinases or tubulin.
- Antimicrobial Compounds: Schiff bases formed by reacting **pyrimidine-4-carbaldehyde** with various amines are a common motif in the design of new antimicrobial agents. The imine linkage is often crucial for biological activity.
- Building Block for Fused Heterocycles: The aldehyde functionality is a perfect handle for constructing more complex, fused heterocyclic systems like pyridopyrimidines, which are

prevalent in medicinal chemistry.[19]

Safety and Handling

Pyrimidine-4-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

- Hazards: May cause skin, eye, and respiratory system irritation.[1]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[20]
- Storage: Store in a tightly closed container in a cool, dry place, away from sources of ignition.[21]
- Spills: Absorb spills with an inert material and dispose of as hazardous waste.[22]

Conclusion

Pyrimidine-4-carbaldehyde is a high-value synthetic intermediate whose utility is rooted in the predictable reactivity of its aldehyde functional group and the unique electronic nature of the pyrimidine ring. Its proficiency in undergoing cornerstone reactions like the Knoevenagel condensation and Wittig reaction allows for the efficient construction of diverse molecular scaffolds. For the medicinal chemist and drug development professional, a deep understanding of the principles and protocols outlined in this guide is essential for leveraging this powerful building block to its full potential in the creation of next-generation therapeutics.

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